(2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

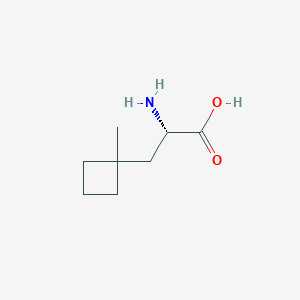

(2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid is an organic compound with the molecular formula C8H15NO2. It is a derivative of the amino acid family, characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom. The compound features a unique cyclobutyl ring substituted with a methyl group, which imparts distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 1-methylcyclobutanone.

Amination: The ketone undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Protection and Deprotection: Protecting groups may be used to safeguard functional groups during intermediate steps, followed by deprotection to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted amino acids.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (2S)-2-amino-3-(1-methylcyclobutyl)propanoic acid is C8H15NO2, with a molecular weight of 157.21 g/mol. Its structure features an amino group (-NH₂) and a carboxyl group (-COOH) attached to a propanoic acid backbone, along with a cyclobutyl ring substituted with a methyl group. This configuration imparts distinct steric and electronic properties that influence its reactivity and biological interactions .

Neuropharmacology

Research indicates that this compound may play a role in modulating neurotransmitter systems. Its unique structure allows it to interact with various receptors in the brain, potentially influencing synaptic activity related to mood regulation and cognitive function. Studies have shown that this compound can act as an agonist or antagonist at specific neurotransmitter receptors, which opens avenues for exploring its neuroprotective effects .

Enzyme Interaction Studies

The compound has been investigated for its potential as a substrate or inhibitor for specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests possible applications in metabolic engineering and synthetic biology. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and therapeutic potential .

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex organic molecules. Its reactions are typical of amino acids, including esterification and amidation, making it valuable in pharmaceutical chemistry for developing novel therapeutics .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that the compound significantly reduced neuronal apoptosis and improved cognitive functions, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 2: Metabolic Pathway Modulation

In another study, researchers investigated the role of this amino acid in modulating key metabolic pathways related to energy homeostasis. The findings showed that it could enhance insulin sensitivity in vitro, indicating its potential utility in treating metabolic disorders such as type 2 diabetes .

Mecanismo De Acción

The mechanism of action of (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing metabolic processes and cellular functions.

Comparación Con Compuestos Similares

(2S)-2-Amino-3-(1-cyclobutyl)propanoic acid: Lacks the methyl group, resulting in different chemical properties.

(2S)-2-Amino-3-(1-methylcyclopropyl)propanoic acid: Features a cyclopropyl ring instead of a cyclobutyl ring, affecting its reactivity and stability.

Uniqueness: The presence of the methyl-substituted cyclobutyl ring in (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid imparts unique steric and electronic effects, influencing its chemical behavior and interactions with biological targets.

Actividad Biológica

(2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid, commonly referred to as 1-methylcyclobutyl alanine, is a non-proteinogenic amino acid with significant biological activity. This compound has garnered attention in various fields of research due to its unique structure and potential therapeutic applications.

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 1844992-13-7

The compound features a cyclobutyl ring substituted with a methyl group, which influences its steric and electronic properties, allowing for unique interactions with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in metabolic pathways and enzyme interactions. It may act as both a substrate and an inhibitor for specific enzymes, thereby influencing various biochemical pathways.

Key Biological Activities

-

Enzyme Interaction :

- The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction can lead to alterations in metabolic processes, making it a candidate for further exploration in drug development.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective properties. It interacts with neurotransmitter systems, potentially influencing mood regulation and cognitive functions.

-

Therapeutic Potential :

- Ongoing research is aimed at elucidating the precise mechanisms through which this compound exerts its effects, with implications for therapeutic applications in neurodegenerative diseases and metabolic disorders.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Enzyme Modulation : A study demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, leading to decreased substrate availability for downstream processes. This suggests its potential utility in metabolic engineering and therapeutic contexts.

- Neurotransmitter Interaction Studies : Research indicated that this compound can modulate synaptic activity by interacting with neurotransmitter receptors, which may have implications for treating mood disorders and cognitive impairments .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S)-2-Amino-3-(1-cyclobutyl)propanoic acid | Lacks the methyl group | Different chemical properties due to ring structure |

| (2S)-2-Amino-3-(1-methylcyclopropyl)propanoic acid | Features a cyclopropyl ring | Affects reactivity and stability compared to cyclobutyl |

| (2R)-2-Amino-3-(1-methylcyclobutyl)propanoic acid | Stereoisomer of the target compound | May exhibit different biological activities |

The presence of the methyl-substituted cyclobutyl ring imparts unique steric effects that significantly influence the compound's chemical behavior and interactions with biological targets.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1-methylcyclobutyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMSEIZQWPNKMW-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC1)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.